1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-1-one
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Overview
Description
1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of phenylpropanone, characterized by the presence of a chloro and fluoromethoxy group on the phenyl ring
Preparation Methods
The synthesis of 1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluorophenol and propanone.
Reaction Conditions: The fluoromethoxy group is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent. The chloro group is retained from the starting material.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and fluoromethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
1-(3-Chloro-2-(fluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
1-(3-Chloro-2-(trifluoromethoxy)phenyl)propan-1-one: This compound has a trifluoromethoxy group instead of a fluoromethoxy group, which can affect its chemical reactivity and biological activity.
1-(3-Chloro-2-(methoxy)phenyl)propan-1-one: The methoxy group in this compound can lead to different chemical and biological properties compared to the fluoromethoxy derivative.
Properties
Molecular Formula |
C10H10ClFO2 |
---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
1-[3-chloro-2-(fluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClFO2/c1-2-9(13)7-4-3-5-8(11)10(7)14-6-12/h3-5H,2,6H2,1H3 |
InChI Key |
SYWJDROPLNEQQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)Cl)OCF |
Origin of Product |
United States |
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